molecular formula C13H13N3O3 B2795003 N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013808-23-5

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2795003
CAS No.: 1013808-23-5
M. Wt: 259.265
InChI Key: HTNPLYGIANXAQL-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Synthetic Approaches and Utility

The synthesis of heterocyclic compounds like pyrazoles and quinoxalines has been extensively studied due to their widespread application in pharmaceuticals, dyes, and materials science. A concise review by Dar and Shamsuzzaman highlights the importance of the pyrazole moiety as a pharmacophore in medicinal chemistry, showcasing its diverse biological activities and utility as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Similarly, quinoxaline derivatives, reviewed by Pareek and Kishor, are noted for their antitumoral properties and applications as catalyst ligands, further underlining the synthetic versatility and functional importance of these heterocyclic frameworks (Pareek & Kishor, 2015).

Biological Significance

Recent research focuses on the investigation of small molecules against specific pathogens, illustrating the potential of structurally related compounds in addressing agricultural and health-related issues. Kaddouri et al. explored the antifungal pharmacophore sites of small molecules against Fusarium oxysporum, emphasizing the importance of structural features in biological activity (Kaddouri et al., 2022). This research highlights the relevance of carefully designed molecules for targeted biological effects, potentially guiding the development of new antifungal agents.

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, one study used a compound for the significant detection of the carcinogenic heavy metal ion, lead . Safety data sheets for similar compounds provide information on handling, storage, and precautions .

Future Directions

Future research could focus on further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another potential direction could be the discovery and development of novel auxin receptor agonists .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPLYGIANXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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